

# EN884: A Covalent Adaptor for SKP1-Mediated Targeted Protein Degradation

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. A key component of this machinery is the E3 ubiquitin ligase system. While much of the focus in PROTAC development has been on recruiting substrate receptor proteins of E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL), recent advancements have explored the targeting of core components of the E3 ligase complex. This guide focuses on **EN884**, a novel covalent recruiter of the S-Phase Kinase-Associated Protein 1 (SKP1), an essential adaptor protein within the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex. By engaging SKP1, **EN884** provides a new avenue for inducing the degradation of target proteins, offering a potential strategy to overcome resistance mechanisms associated with other E3 ligase recruiters.

## **Mechanism of Action of EN884**

**EN884** is a cysteine-reactive covalent ligand that specifically targets the SKP1 adaptor protein. [1] It forms a covalent bond with Cysteine 160 (Cys160) of SKP1, a residue located in a flexible region of the protein.[1] This covalent engagement allows for the recruitment of the entire SCF E3 ligase complex. When incorporated into a PROTAC, **EN884** serves as the E3 ligase-recruiting moiety. The other end of the PROTAC contains a ligand for a protein of interest (POI).



The simultaneous binding of the PROTAC to both SKP1 (via **EN884**) and the POI brings the SCF complex into close proximity with the target protein. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[2]

Below is a diagram illustrating the signaling pathway of **EN884**-mediated targeted protein degradation.

Caption: **EN884** covalently binds to SKP1, enabling a PROTAC to recruit the SCF E3 ligase complex to a target protein for ubiquitination and degradation.

## **Quantitative Data Summary**

The efficacy of **EN884**-based PROTACs has been demonstrated through the degradation of specific target proteins, such as BRD4. The following tables summarize the key quantitative data from relevant studies.

Table 1: EN884-based PROTAC (SJH-1-62B) Mediated Degradation of BRD4

Cell Line	Concentration (µM)	Treatment Time (h)	BRD4 Degradation (%)
HEK293T	1	24	~50
MOLM14	1	24	~75

Data extracted from Hong, S. H., et al. (2023). Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments involving **EN884**.

## Activity-Based Protein Profiling (ABPP) for EN884 Target Engagement



This protocol is used to identify the protein targets of **EN884** and confirm its covalent binding to SKP1.

#### Materials:

- HEK293T cells
- EN884 alkyne probe
- · Rhodamine-azide tag
- Copper(II) sulfate (CuSO4)
- Tris(2-carboxyethyl)phosphine (TCEP)
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
- SDS-PAGE gels
- Fluorescence scanner

#### Procedure:

- Culture HEK293T cells to ~80% confluency.
- Lyse the cells and quantify the protein concentration.
- Incubate the cell lysate with the EN884 alkyne probe at a specified concentration for 1 hour at room temperature.
- Perform a click chemistry reaction by adding rhodamine-azide, CuSO4, TCEP, and TBTA to the lysate. Incubate for 1 hour at room temperature.
- Quench the reaction by adding EDTA.
- Separate the proteins by SDS-PAGE.
- Visualize the probe-labeled proteins using a fluorescence scanner. A band corresponding to the molecular weight of SKP1 should be observed.



Below is a diagram illustrating the experimental workflow for Activity-Based Protein Profiling.

## Activity-Based Protein Profiling (ABPP) Workflow Start Cell Lysis (e.g., HEK293T) Incubate with EN884-alkyne probe Click Chemistry Reaction (Rhodamine-azide) SDS-PAGE Fluorescence Scanning Analysis of Labeled Proteins End

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Caption: Workflow for identifying protein targets of **EN884** using activity-based protein profiling.

## **Cellular BRD4 Degradation Assay**

This protocol is used to quantify the degradation of a target protein, such as BRD4, upon treatment with an **EN884**-based PROTAC.

#### Materials:

- HEK293T or other suitable cell line
- EN884-based BRD4 PROTAC (e.g., SJH-1-62B)
- DMSO (vehicle control)
- Lysis buffer
- BCA protein assay kit
- Primary antibodies (anti-BRD4, anti-GAPDH)
- HRP-conjugated secondary antibodies
- ECL Western blotting substrate
- Chemiluminescence imaging system

#### Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with the EN884-based BRD4 PROTAC at various concentrations or for different time points. Include a DMSO vehicle control.
- After treatment, wash the cells with PBS and lyse them.
- Quantify the protein concentration of the lysates using a BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE.



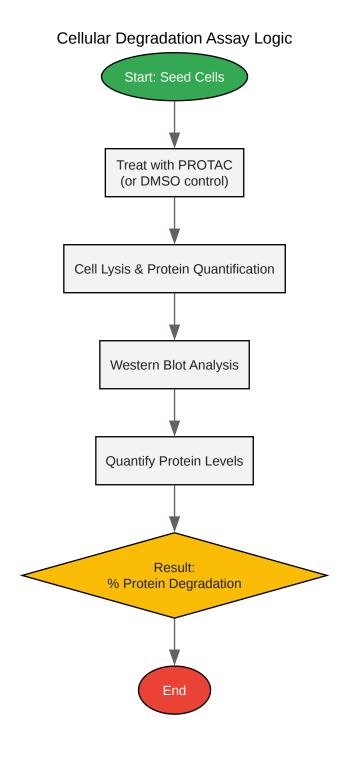




- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against BRD4 and a loading control (e.g., GAPDH).
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Quantify the band intensities and normalize the BRD4 signal to the loading control to determine the percentage of degradation.

Below is a diagram illustrating the logical relationship of a cellular degradation assay.





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Caption: Logical flow of a cellular assay to quantify targeted protein degradation.



### Conclusion

**EN884** represents a significant advancement in the field of targeted protein degradation by providing a tool to engage a core component of the SCF E3 ligase complex. This covalent SKP1 recruiter opens up new possibilities for the development of PROTACs against a wide range of therapeutic targets. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug developers looking to explore the potential of **EN884** in their own discovery programs. As the landscape of TPD continues to evolve, the ability to recruit different E3 ligase components will be crucial for expanding the scope and overcoming the challenges of this promising therapeutic modality.

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### References

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